Atropisomerism Potential Enabled by Ortho-Hydroxymethyl Substitution
2-Formyl-4-(2-hydroxymethylphenyl)phenol possesses an ortho-hydroxymethyl group adjacent to the biphenyl axis, a structural motif demonstrated in the literature to confer atropisomeric stability [1]. Biaryls with ortho-hydroxymethyl and formyl groups have been resolved into enantiomerically pure atropisomers via enzymatic desymmetrisation, achieving either M or P stereochemistry [1]. By contrast, meta- or para-substituted analogs (e.g., 2-Formyl-4-(3-hydroxymethylphenyl)phenol, CAS 1098984-14-5, or 2-Formyl-4-(4-hydroxymethylphenyl)phenol, CAS 1098984-09-8) lack the steric congestion necessary for atropisomerism, existing as freely rotating species [2].
| Evidence Dimension | Atropisomeric stability (hindered rotation about biaryl C–C bond) |
|---|---|
| Target Compound Data | Ortho-hydroxymethyl substitution enables hindered rotation; literature precedent for atropisomeric biaryls with ortho-hydroxymethyl and formyl groups [1]. |
| Comparator Or Baseline | 3′- and 4′-hydroxymethyl analogs (CAS 1098984-14-5, 1098984-09-8) lack ortho substitution; no atropisomerism expected. |
| Quantified Difference | Qualitative: atropisomerism possible (target) vs. not possible (analogs). |
| Conditions | Structural comparison based on substitution pattern; literature precedent from enzymatic desymmetrisation studies [1]. |
Why This Matters
Atropisomerism introduces axial chirality that can serve as a stereochemical handle for enantioselective catalysis or chiral ligand design, a structural feature unavailable in regioisomeric alternatives.
- [1] Staniland, S., Yuan, B., Giménez-Agulló, N., Marcelli, T., Willies, S. C., Grainger, D. M., Turner, N. J., & Clayden, J. (2014). Atropisomeric biaryls carrying ortho-hydroxymethyl and formyl groups were made enantioselectively by desymmetrisation. Chemical Communications, 50, 13765–13768. View Source
- [2] Kuujia. Comparison of substitution patterns for 1098984-14-5 and 1098984-09-8; neither possesses ortho-hydroxymethyl relative to biphenyl bond. View Source
